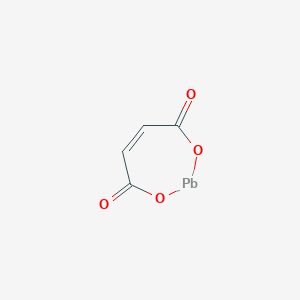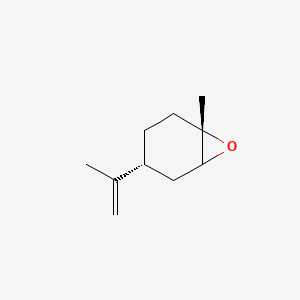
Limonene oxide, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (+)-trans-Limonene 1,2-epoxide is through the epoxidation of limonene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform at low temperatures . Another method involves the use of hydrogen peroxide and a tungsten-based catalyst in a solvent-free environment, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of (+)-trans-Limonene 1,2-epoxide often employs environmentally friendly processes. For example, the use of hydrogen peroxide as an oxidant in the presence of a tungsten-based catalyst allows for a solvent-free epoxidation process with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols under acidic or basic conditions.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxide ring opening with aqueous acid to form trans-diols.
Basic Conditions: Epoxide ring opening with bases to form alcohols.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and cytotoxic activities.
Medicine: Investigated for its potential use in drug delivery systems, such as solid lipid nanoparticles.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .
Comparación Con Compuestos Similares
(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:
cis-Limonene 1,2-epoxide: Another stereoisomer of limonene epoxide with different stereochemistry.
Limonene 8,9-epoxide: An epoxide formed at a different position on the limonene molecule.
Other Monoterpene Epoxides: Compounds like pinene oxide and myrcene oxide, which share similar structural features but differ in their specific chemical properties and applications.
The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |
Clave InChI |
CCEFMUBVSUDRLG-FIBVVXLUSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


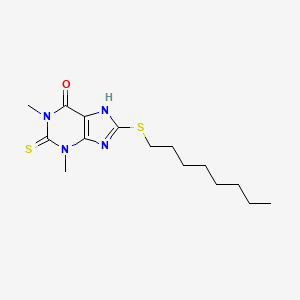
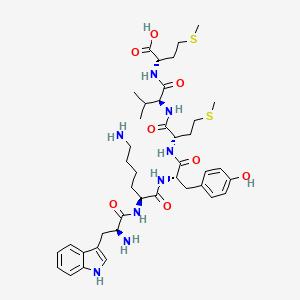
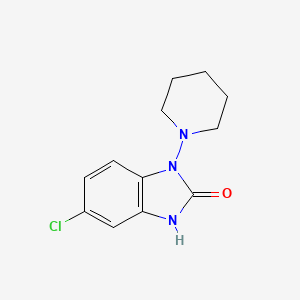
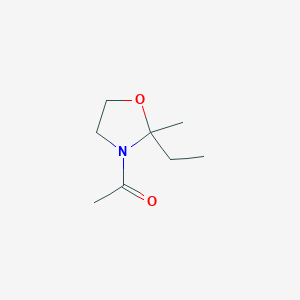
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
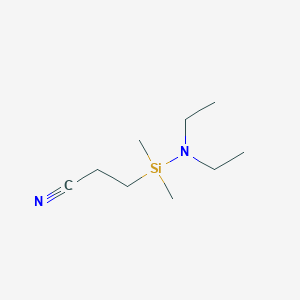
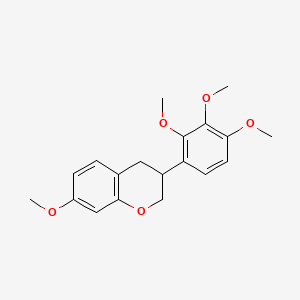


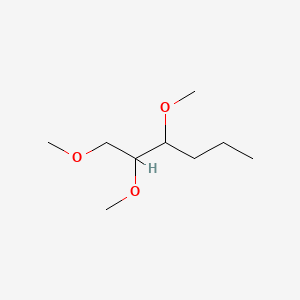
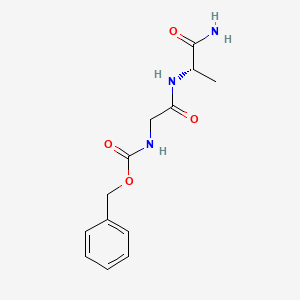
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
